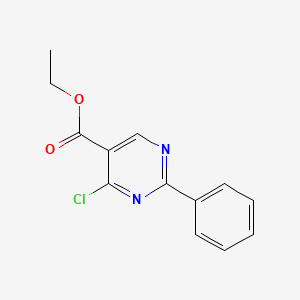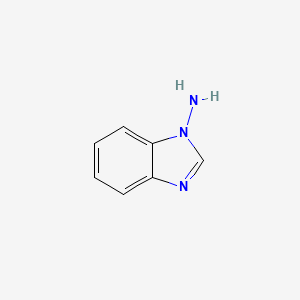
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid, also known as AMTCA, is an organic compound with a carboxylic acid functional group. It is a white crystalline solid that is insoluble in water and has a pKa of 3.2. AMTCA is a versatile building block for the synthesis of a variety of compounds and has found a wide range of applications in both scientific research and industrial processes.
Applications De Recherche Scientifique
Conformational Properties and X-Ray Structures
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid has been studied for its structural and conformational properties. X-ray crystal structures of derivatives of this compound have been determined, providing insights into its molecular configuration and stability. Advanced ab initio calculations at the HF and DFT level have been conducted to further understand these properties, revealing the energetically more stable conformations and rotational barriers for these compounds (Kaiser et al., 2000).
Synthesis and Biological Activities
Another significant area of research is the synthesis of novel derivatives of this compound and their biological activities. A series of these derivatives have been designed, synthesized, and evaluated for activities like fungicidal and antivirus effects. Some compounds have shown promising results, exhibiting good activity against various fungi and viruses (Fengyun et al., 2015).
Chemical Synthesis Techniques
There's ongoing research into novel methods of synthesizing 2-(Aminomethyl)-1,3-thiazole-4-carboxylate derivatives. Techniques such as ultrasonic and thermally mediated nucleophilic displacement have been explored, yielding high-efficiency synthesis methods for these compounds (Baker & Williams, 2003).
Antibacterial Studies
Derivatives of this compound have been synthesized and tested for their antibacterial properties. Studies have shown that these compounds exhibit varying degrees of antibacterial activity, making them potential candidates for antimicrobial applications (Dulaimy et al., 2017).
Structural Analysis in Different Conditions
Structural analysis of oligomers containing 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a related compound, has been conducted in various environments including organic solvents and aqueous solutions. These studies have helped in understanding the stability and behavior of these molecules under different conditions (Mathieu et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development .
Mode of Action
This compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .
Biochemical Pathways
The compound affects the hydrogen flow and activated enzymes in different conditions . The substrate-driven ordering of amino acid 2H-enrichment can be explained by the flow of hydrogen and activated enzymes in the different conditions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the pH of the environment . The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are likely to be pH-dependent .
Result of Action
The molecular and cellular effects of the compound’s action involve promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target, thereby enhancing the effectiveness of the antibiotics .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . The compound can accept more protons from its surroundings, leading to a stronger proton sponge effect . This effect is considerably accelerated at physiological pH , suggesting that the compound’s action is more effective in environments with a pH close to that of the human body.
Analyse Biochimique
Biochemical Properties
2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminomethyl-transferase, which is involved in the glycine cleavage system . This interaction is essential for the proper functioning of the glycine cleavage system, which is crucial for cellular metabolism and energy production. The compound also interacts with other enzymes involved in amino acid metabolism, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For instance, it can inhibit the activity of certain enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, it can activate other enzymes, enhancing their activity and promoting specific biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the glycine cleavage system. It interacts with enzymes such as aminomethyl-transferase and dihydrolipoyl dehydrogenase, influencing their activity and stability . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by amino acid transporters and distributed within various tissues . Its localization and accumulation are influenced by its interactions with binding proteins, which can affect its biochemical activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound is directed to these compartments by targeting signals and post-translational modifications . Its subcellular localization is crucial for its role in regulating cellular metabolism and biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment for its activity.
Propriétés
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRUXCDSGNCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329651 | |
| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25438-22-6 | |
| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





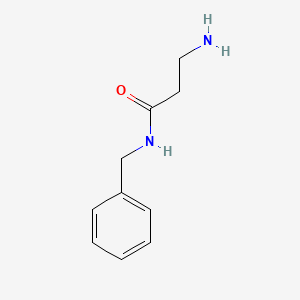
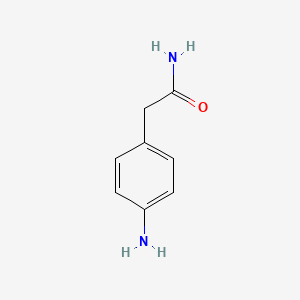


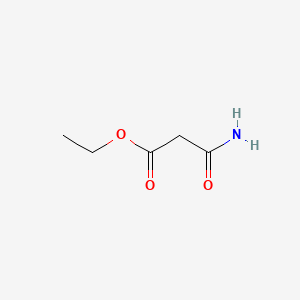



![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)

